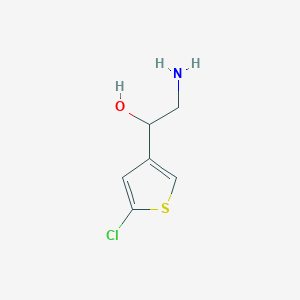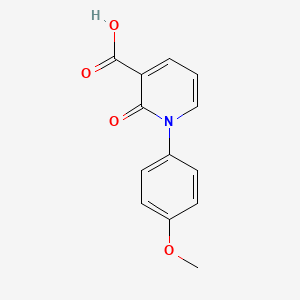
1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methacetin , is a chemical compound with the following molecular formula:
C9H11NO2
. It has a molecular weight of approximately 165.19 g/mol . Methacetin belongs to the dihydropyridine class of compounds.Vorbereitungsmethoden
Synthetic Routes: Methacetin can be synthesized through various routes. One common method involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. In the case of methacetin, boron reagents are crucial for constructing the dihydropyridine ring system . The specific synthetic steps and conditions would depend on the chosen route.
Industrial Production: While there isn’t a specific industrial production method dedicated solely to methacetin, its synthesis can be adapted from laboratory-scale procedures. Large-scale production would likely involve optimizing reaction conditions, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
Methacetin can undergo several types of reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the dihydropyridine ring.
Substitution: Substituents on the phenyl ring can be replaced. Common reagents include palladium catalysts, boron reagents (such as phenylboronic acid), and other functional group-specific reagents. The major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methacetin finds applications in various fields:
Medicine: It has been investigated for potential therapeutic effects due to its unique structure.
Biology: Researchers study its interactions with biological systems.
Chemistry: Its reactivity and versatility make it valuable for synthetic chemistry.
Industry: Methacetin derivatives may have industrial applications.
Wirkmechanismus
The exact mechanism by which methacetin exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Methacetin’s uniqueness lies in its dihydropyridine core structure. Similar compounds include other dihydropyridines, such as 1-Adamantanecarboxylic acid, 4-methoxyphenyl ester . methacetin’s distinct properties set it apart.
Eigenschaften
Molekularformel |
C13H11NO4 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-18-10-6-4-9(5-7-10)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
HHGGZTNBLNVXSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


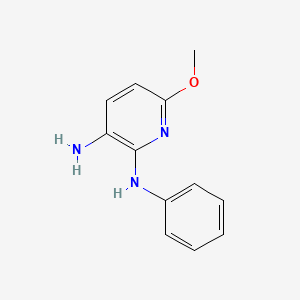
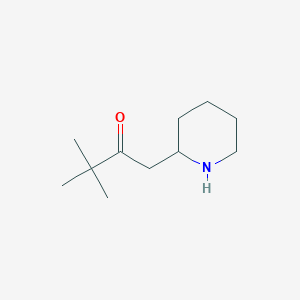
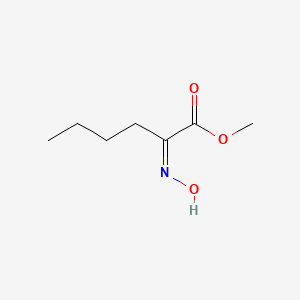
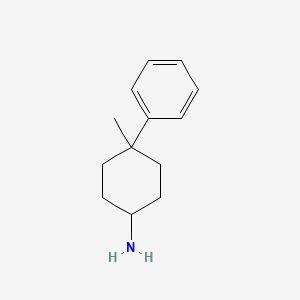

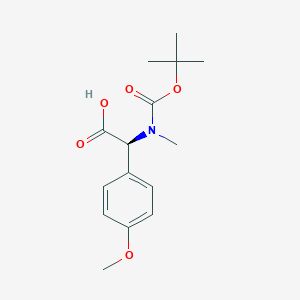
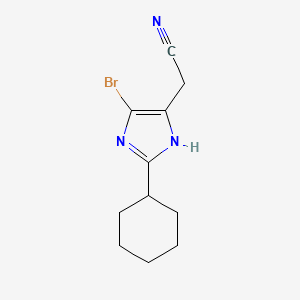
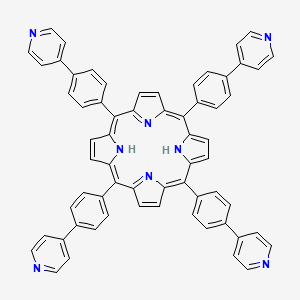
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
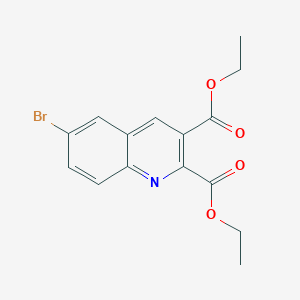
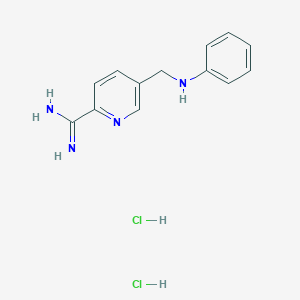
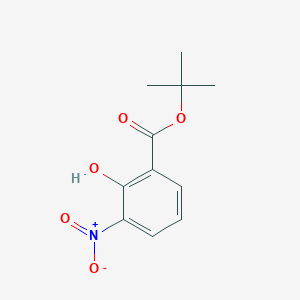
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)
